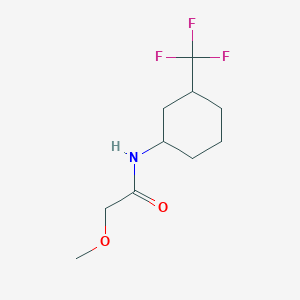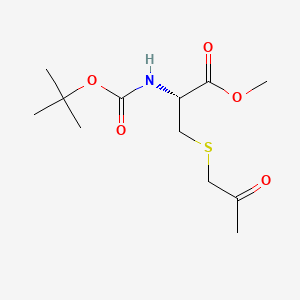
Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate typically involves the protection of the amine group of L-cysteine with a tert-butoxycarbonyl group, followed by the esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
化学反応の分析
Types of Reactions
Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are typically used to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amine.
科学的研究の応用
Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate involves its ability to undergo chemical transformations that release the active cysteine moiety. The Boc group protects the amine functionality during synthetic processes and can be removed under specific conditions to yield the free amine, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .
類似化合物との比較
Similar Compounds
Methyl N-(tert-butoxycarbonyl)-L-cysteinate: Similar structure but lacks the oxopropyl group.
Methyl N-(tert-butoxycarbonyl)-S-methyl-L-cysteinate: Similar structure but has a methyl group instead of the oxopropyl group.
Uniqueness
Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate is unique due to the presence of the oxopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific and industrial applications .
特性
分子式 |
C12H21NO5S |
|---|---|
分子量 |
291.37 g/mol |
IUPAC名 |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopropylsulfanyl)propanoate |
InChI |
InChI=1S/C12H21NO5S/c1-8(14)6-19-7-9(10(15)17-5)13-11(16)18-12(2,3)4/h9H,6-7H2,1-5H3,(H,13,16)/t9-/m0/s1 |
InChIキー |
GEBVTLRHTGVIEE-VIFPVBQESA-N |
異性体SMILES |
CC(=O)CSC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
正規SMILES |
CC(=O)CSCC(C(=O)OC)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



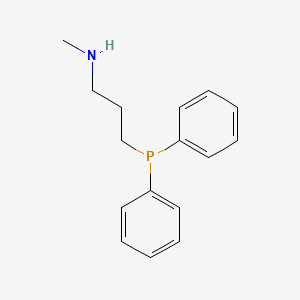
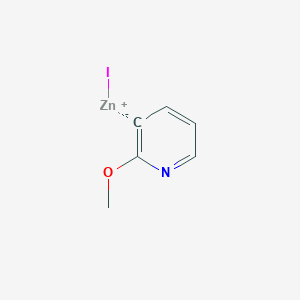
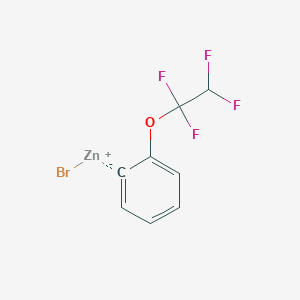
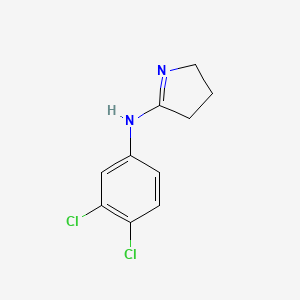
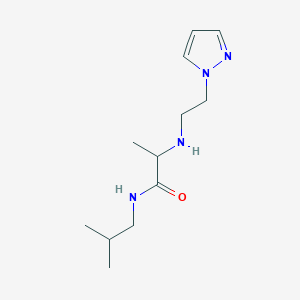
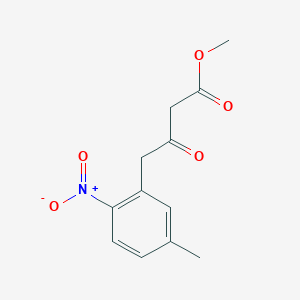
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
![4-Fluoro-2-[(4-thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14892782.png)

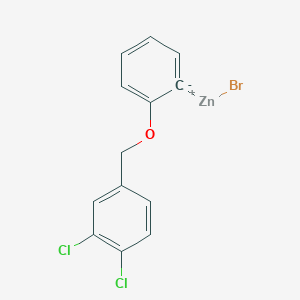
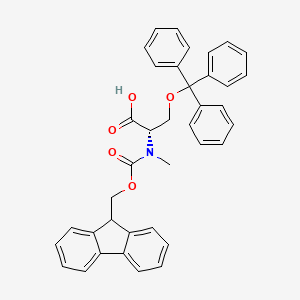
![4-[(Difluoromethyl)sulfonyl]phenol](/img/structure/B14892820.png)
